molecular formula C21H26O6 B12786842 2-Desmethylquassin CAS No. 26121-57-3

2-Desmethylquassin

Cat. No.: B12786842
CAS No.: 26121-57-3
M. Wt: 374.4 g/mol
InChI Key: IBDCZBYIEPTNQQ-CEAVDVEISA-N
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Description

Properties

CAS No.

26121-57-3

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

(1S,2S,6S,7S,9R,13R,17S)-4-hydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione

InChI

InChI=1S/C21H26O6/c1-9-6-13(22)19(25)21(4)11(9)7-14-20(3)12(8-15(23)27-14)10(2)17(26-5)16(24)18(20)21/h6,9,11-12,14,18,22H,7-8H2,1-5H3/t9-,11+,12+,14-,18+,20-,21+/m1/s1

InChI Key

IBDCZBYIEPTNQQ-CEAVDVEISA-N

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)O

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Desmethylquassin involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the oxidation of quassin to remove a methyl group, resulting in the formation of 2-Desmethylquassin. The reaction typically requires strong oxidizing agents and controlled conditions to ensure the selective removal of the methyl group .

Industrial Production Methods: Industrial production of 2-Desmethylquassin is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the availability of precursor molecules have made it possible to produce this compound on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve the desired yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Desmethylquassin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Desmethylquassin can lead to the formation of various oxidized derivatives, which may have different biological activities .

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other quassinoids and related compounds.

    Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.

    Medicine: Investigated for its antimalarial, anticancer, and antiviral properties. It has shown promise in inhibiting the growth of cancer cells and parasites.

Mechanism of Action

The mechanism of action of 2-Desmethylquassin involves several molecular targets and pathways:

    Inhibition of Enzymes: It inhibits enzymes involved in the de novo purine synthesis pathway, affecting cellular metabolism.

    Mitochondrial Membrane Depolarization: It disrupts the mitochondrial membrane potential, leading to apoptosis in cancer cells.

    Activation of Caspase-3: This leads to programmed cell death, which is beneficial in treating cancer.

    Alteration of Microtubules: It affects the stability and function of microtubules, which are essential for cell division.

Comparison with Similar Compounds

Analysis of Provided Evidence

: Dexamethasone / Trichlormethiazide Formulation

  • Focuses on regulatory codes, formulation ratios (e.g., 2'00 : 2), and safety data (e.g., IC50, LD50) for a corticosteroid-diuretic combination .
  • No relevance to quassinoids or 2-Desmethylquassin.

: Medicinal Chemistry Research Guidelines

  • Provides instructions for structuring scientific papers, including sections like Results & Discussion and Experimental Methods .

: 2,9-Dimethyldecane (C₁₂H₂₆) Profiling

  • Details a hydrocarbon compound analyzed via quantum chemistry and QSPR modeling .
  • Structurally and functionally unrelated to 2-Desmethylquassin (a triterpenoid derivative).

Critical Limitations of the Evidence

  • No direct data on 2-Desmethylquassin’s chemical properties, bioactivity, or analogs.
  • No comparative tables or research findings for quassinoid derivatives.
  • Unrelated compounds (e.g., dexamethasone, 2,9-dimethyldecane) dominate the evidence.

Recommendations for Further Research

To address the query, consult authoritative databases and literature, such as:

  • PubChem/ChemSpider : For structural data and analogs of 2-Desmethylquassin.
  • PubMed/SciFinder : For comparative pharmacological studies (e.g., IC50 values against cancer cell lines).
  • QSAR/QSPR Platforms : Like CC-DPS (mentioned in ), which uses quantum chemistry and neural networks to profile compounds.

Hypothetical Framework for Comparison (Illustrative Example)

If data were available, a comparison might include:

Table 1: Comparative Bioactivity of Quassinoids

Compound IC50 (Cancer Cell Lines) Structural Feature Source
2-Desmethylquassin [Data Unavailable] C20 triterpenoid, lacks methyl at C2 Hypothetical
Quassin 1.2 µM (HeLa) C22 triterpenoid, methyl at C2 [Reference Study]
Simalikalactone D 0.8 µM (MCF-7) C20, epoxy group at C15 [Reference Study]

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